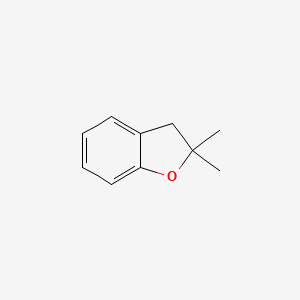

2,3-Dihydro-2,2-dimethylbenzofuran

Descripción

Contextualization within Benzofuran (B130515) Heterocyclic Chemistry

2,3-Dihydro-2,2-dimethylbenzofuran is a heterocyclic compound featuring a benzene (B151609) ring fused to a dihydrofuran ring. ontosight.aihmdb.ca This structure is a derivative of benzofuran, a prominent class of oxygen-containing heterocycles. ontosight.aiontosight.ai The dihydro- prefix indicates the saturation of the 2,3-double bond within the furan (B31954) ring, and the 2,2-dimethyl notation specifies the presence of two methyl groups at the second position of the dihydrofuran ring. ontosight.ai This particular substitution pattern distinguishes it from other benzofuran derivatives and imparts specific chemical properties. The core benzofuran scaffold, and by extension its dihydro derivatives, are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active natural products and synthetic compounds. acs.org

Significance as a Privileged Chemical Scaffold in Organic Synthesis and Derived Applications

The this compound moiety is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. Derivatives of this scaffold have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.airesearchgate.net For instance, the well-known insecticide and nematicide, carbofuran (B1668357), is a carbamate (B1207046) derivative of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. scielo.org.cobcpabd.com The versatility of this scaffold allows for the synthesis of large libraries of compounds with diverse functionalities, which can then be screened for desired biological effects. acs.org

Overview of Major Research Trajectories in this compound Chemistry

Current research involving this compound and its derivatives is multifaceted. A significant area of focus is the development of novel and efficient synthetic methodologies to access this core structure and its analogs. researchgate.netgoogle.comgoogle.comorganic-chemistry.org This includes tandem reactions and catalytic processes that aim for high yield and stereoselectivity. researchgate.netorganic-chemistry.orgnih.gov Another major research direction is the exploration of the biological activities of newly synthesized derivatives. researchgate.netacs.org This involves screening for potential applications in medicine, such as the development of new anticancer agents or inhibitors of specific enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). acs.org Furthermore, there is ongoing research into the environmental fate and degradation of compounds containing this scaffold, particularly in the context of pesticides like carbofuran. ceon.rsscience.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12O | nih.gov |

| Molar Mass | 148.20 g/mol | nih.gov |

| IUPAC Name | 2,2-dimethyl-2,3-dihydro-1-benzofuran | nih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| CAS Number | 6337-33-3 | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMGZPCKYHBCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212773 | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-33-3 | |

| Record name | 2,2-Dimethyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6337-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL24599Q2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Dihydro 2,2 Dimethylbenzofuran and Its Derivatives

Classical and Retrosynthetic Strategies for 2,3-Dihydro-2,2-dimethylbenzofuran Core Construction

The construction of the this compound core can be approached through various classical and retrosynthetic strategies. These methods often involve the formation of the dihydrofuran ring fused to a benzene (B151609) ring, starting from appropriately substituted phenolic precursors or other aromatic systems.

Cyclization Reactions from Phenolic Precursors

Phenols are common and readily available starting materials for the synthesis of this compound and its derivatives. These methods typically involve the introduction of a three-carbon unit that can undergo cyclization to form the dihydrofuran ring.

One straightforward approach involves the reaction of phenols with ketones or aldehydes. For instance, the reaction of electron-rich phenols with 2,2-dialkylacetaldehydes in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) under solvent-free microwave irradiation conditions can yield 2,2-dialkyl-2,3-dihydrobenzofurans in good to excellent yields. nih.gov The use of microwave irradiation often accelerates the reaction, making it an efficient process. nih.gov Simple phenols tend to give lower yields compared to their more electron-rich naphthol counterparts. nih.gov

A photocatalytic method has also been developed for the oxidative [3+2] cycloaddition of phenols and electron-rich styrenes. nih.gov This process, which uses visible light and a transition metal photocatalyst, allows for the use of ammonium (B1175870) persulfate as a benign terminal oxidant. nih.gov The reaction is particularly effective for electron-rich phenols with alkoxy substituents at the 2- or 4-position, which are necessary to stabilize the proposed phenoxonium intermediate. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield |

| Electron-rich 2-naphthols and para-substituted phenols with 2,2-dialkylaldehydes | p-TSA, microwave irradiation | 2,2-dialkyl-1,2-dihydronaphtho[2,1-b]furans and 2,2-dialkyl-2,3-dihydrobenzofurans | Good to excellent |

| Phenols and electron-rich styrenes | Visible light, Ru(bpz)₃(S₂O₈), (NH₄)₂S₂O₈ | Dihydrobenzofurans | Not specified |

This table summarizes the reaction of phenols with ketones or aldehydes to form dihydrobenzofuran derivatives.

The O-alkylation of phenols followed by rearrangement and cyclization is a classic and versatile strategy. For example, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) can be prepared from catechol by first reacting it with methallyl chloride to form 2-methallyloxyphenol. google.com This intermediate then undergoes rearrangement and cyclization to yield the final product. google.com This method, while effective, can be limited by the cost of the starting materials like catechol. google.com

A high-yield and cost-effective synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol starts from the more economical 2-hydroxyacetophenone (B1195853). google.com The process involves the following steps:

Etherification: 2-Hydroxyacetophenone is reacted with a methallyl halide (methallyl chloride is preferred for economic reasons) in the presence of a base like an alkali metal hydroxide (B78521) or carbonate to form 2-acetylphenyl methallyl ether. google.com

Rearrangement and Cyclization: The 2-acetylphenyl methallyl ether is then heated, often in the presence of an acid catalyst, to induce rearrangement and cyclization, forming 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. google.com This can occur in a single step or sequentially. google.com

Oxidation: The acetyl group is converted to an acetoxy group using an active oxygen compound such as peracetic acid, yielding 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran. google.com

Hydrolysis: Finally, the acetoxy group is hydrolyzed to afford 2,3-dihydro-2,2-dimethyl-7-benzofuranol. google.com

| Starting Material | Reagents | Intermediate | Final Product |

| 2-Hydroxyacetophenone | 1. Methallyl chloride, base; 2. Heat, acid catalyst; 3. Peracetic acid; 4. NaOH | 2-Acetylphenyl methallyl ether, 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran, 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol |

This table outlines the synthetic route to 2,3-dihydro-2,2-dimethyl-7-benzofuranol from 2-hydroxyacetophenone.

Routes Involving 1,3-Benzodioxole (B145889) Derivatives

While not a direct synthesis of this compound itself, the chemistry of 1,3-benzodioxole derivatives is relevant as they are also important oxygen-containing heterocyclic compounds. Synthetic strategies often involve building functional groups onto the 1,3-benzodioxole core. For example, new 1,3-benzodioxole derivatives can be prepared from (6-bromobenzo[d] google.comCurrent time information in Bangalore, IN.dioxol-5-yl)methanol through a series of reactions including bromination, azidation, and a subsequent Huisgen 1,3-dipolar cycloaddition ("click reaction"), followed by a Suzuki-Miyaura coupling to introduce various substituents. worldresearchersassociations.com

Tandem Rearrangement-Cyclization Processes Utilizing Aryl Methallyl Ethers

The tandem Claisen rearrangement-cyclization of aryl methallyl ethers is a powerful method for the construction of the this compound skeleton. This reaction cascade is often thermally or acid-catalyzed.

A notable example is the synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from isobutenylpyrocatechol or a mixture of isobutenylpyrocatechol and methallylpyrocatechol. google.com Heating these precursors in the presence of a catalytic amount of an organic sulfonic acid, such as benzenesulfonic acid, at temperatures ranging from 60 to 200 °C, leads to cyclization and isomerization to afford the desired product in high yield. google.com

| Precursor | Catalyst/Conditions | Product | Yield |

| Isobutenylpyrocatechol and methallylpyrocatechol mixture | Benzenesulfonic acid in toluene, 100 °C, 30 min | 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran | 94.9% |

This table details the tandem rearrangement-cyclization of an aryl methallyl ether precursor.

Modern Catalytic and Green Chemistry Approaches in Dihydrobenzofuran Synthesis

The synthesis of 2,3-dihydrobenzofurans has been significantly advanced by the adoption of modern catalytic systems and principles of green chemistry. These approaches aim to improve efficiency, reduce waste, and provide access to complex molecular architectures under milder conditions compared to traditional methods.

Application of Lewis Acid Catalysts (e.g., Aluminum Chloride)

Lewis acids are pivotal in catalyzing the formation of the dihydrobenzofuran ring, primarily by activating substrates for cyclization reactions. Aluminum chloride (AlCl₃), a classic and potent Lewis acid, has been effectively used in various synthetic strategies. For instance, aluminum-catalyzed intramolecular hydroalkoxylation of nonactivated alkenes presents a powerful tool for preparing coumarans (dihydrobenzofurans). researchgate.net This reaction can proceed via a Claisen rearrangement of an aryl allyl ether to an ortho-allylphenol, which then undergoes in-situ cyclization. researchgate.net The Lewis acidity of the catalyst is crucial for promoting this cascade synthesis. researchgate.net

In some protocols, the reactivity of AlCl₃ is moderated to prevent side reactions and improve yields. A complex of aluminum chloride with nitromethane (B149229) (AlCl₃·MeNO₂) has been employed for Dieckmann cyclization reactions, enabling the synthesis of complex cyclic diones, which can be precursors to substituted benzofurans. organic-chemistry.org This method demonstrates the utility of modified Lewis acid systems in constructing intricate molecular frameworks. organic-chemistry.org Furthermore, AlCl₃ is used in Friedel-Crafts reactions to introduce acyl groups onto the benzofuran (B130515) scaffold, which can then be elaborated into various derivatives. google.com Research has also explored the use of AlCl₃ supported on mesoporous materials like MCM-41, which combines the catalytic activity of the Lewis acid with the benefits of a heterogeneous support. researchgate.net

Highly regioselective syntheses have also been achieved using Lewis acid-catalyzed [3+2] cyclization reactions of specific ylides and azadienes to access spiro[benzofuran-2,2'-furan]-3-ones. nih.gov

Heterogeneous Catalysis (e.g., Zeolite Catalysts, Acidic Clays)

Heterogeneous catalysts are a cornerstone of green chemistry, offering significant advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Zeolites, which are microporous crystalline aluminosilicates, are particularly noteworthy. mdpi.com Their well-defined pore structures and tunable acidity make them effective catalysts for various organic transformations, including the synthesis of heterocyclic compounds. mdpi.comyoutube.com

The acidic sites within the zeolite framework can catalyze the cyclization of intermediates, such as ortho-allylphenols, to form the 2,3-dihydrobenzofuran (B1216630) ring. The shape-selective nature of zeolites can influence the product distribution, favoring the formation of specific isomers. youtube.com For example, H-ZSM-5, a medium-pore zeolite, is known for its ability to catalyze isomerizations within its 0.6 nm pores. youtube.com This principle can be applied to the synthesis of substituted dihydrobenzofurans. While direct synthesis of this compound using zeolites is a specific application, the general utility of these catalysts in related cyclocondensation reactions is well-documented. bcrec.id For instance, treated natural zeolites have been successfully used as reusable catalysts for the solvent-free synthesis of benzodiazepines, highlighting their potential for environmentally benign heterocyclic synthesis. bcrec.id

The stability of zeolites at high temperatures and their resistance to deactivation by impurities make them robust catalysts for industrial applications. mdpi.comclariant.com

Palladium-Catalyzed Cyclization Reactions for Benzofuran Ring Formation

Palladium catalysis has revolutionized the formation of C-C and C-O bonds, providing powerful tools for constructing the dihydrobenzofuran skeleton. nih.govnih.gov These methods often exhibit high functional group tolerance and selectivity. nih.gov

One prominent strategy involves the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can yield either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity, depending on the phenol (B47542) precursor. nih.gov Another advanced approach is the highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. This method provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Recent developments include palladium-catalyzed cascade reactions. For example, alkynes-substituted compounds can react with boronic acids or N-sulfonyl hydrazones via a palladium-catalyzed cascade that involves a rare 1,5-Pd/H shift to synthesize dihydrobenzofurans. nih.gov Furthermore, palladium catalysis enables chiral [4+1] cyclization reactions between aryl ethers and vinyl methylene (B1212753) ketones to produce enantioselective dihydrobenzofurans. nih.gov These reactions showcase the versatility of palladium in orchestrating complex transformations leading to the desired heterocyclic products. nih.gov

| Catalytic Approach | Catalyst Example | Key Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid Catalysis | Aluminum Chloride (AlCl₃) | Intramolecular Hydroalkoxylation, Friedel-Crafts | High reactivity, promotes cascade reactions | researchgate.netgoogle.com |

| Heterogeneous Catalysis | Zeolite (e.g., H-ZSM-5) | Cyclization, Isomerization | Reusable, shape-selective, environmentally friendly | youtube.combcrec.id |

| Palladium Catalysis | Pd(OAc)₂, PdCl₂ with ligands | Heck/Tsuji-Trost Reaction, C-H Activation, Cascade Cyclization | High selectivity, functional group tolerance, enantiocontrol | nih.govnih.govorganic-chemistry.org |

Advanced Synthetic Techniques and Reaction Sequences

Building upon catalytic innovations, advanced synthetic strategies such as one-pot multicomponent reactions and stereoselective syntheses have become indispensable for the efficient and precise construction of dihydrobenzofuran derivatives.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer substantial improvements in synthetic efficiency by combining multiple operational steps into a single procedure, thereby reducing reaction time, solvent usage, and purification efforts. An efficient one-pot, three-component method for synthesizing 2,3-disubstituted benzofurans has been developed utilizing Sonogashira reaction conditions. nih.gov This process involves an initial coupling of a 2-iodophenol (B132878) with a terminal acetylene, followed by a cyclization involving an aryl iodide, all in a single pot. nih.gov The use of microwave irradiation can further accelerate these reactions and minimize side products. nih.gov

Another approach involves a rhodium-catalyzed intramolecular C-H insertion reaction to achieve the one-pot synthesis of 2,3-disubstituted dihydrobenzofurans. rsc.org Similarly, benzofuran systems can be synthesized in a one-pot manner through the heteroannulation of benzoquinone derivatives with cyclohexanones, catalyzed by acetic acid. dtu.dk These strategies exemplify the power of MCRs in rapidly assembling the core dihydrobenzofuran structure from simple, commercially available starting materials.

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral dihydrobenzofurans is of paramount importance, as the biological activity of these compounds is often dependent on their specific stereochemistry. Significant progress has been made in developing stereoselective and enantioselective methods to control the three-dimensional structure of the target molecules.

Biocatalysis has emerged as a powerful tool for this purpose. A notable example is the use of engineered myoglobins for the highly diastereo- and enantioselective cyclopropanation of benzofurans, affording stereochemically rich 2,3-dihydrobenzofurans with exceptionally high enantiopurity (>99.9% de and ee). rochester.edu

In the realm of organocatalysis, asymmetric phosphoric acids have been used to catalyze the enantioselective [3+2] annulation of quinone monoimines with 3-hydroxymaleimides, yielding chiral 2,3-dihydrobenzofuran derivatives. nih.gov Chiral aminoboronic acids have also been shown to facilitate intramolecular oxa-Michael additions of α,β-unsaturated carboxylic acids to produce chiral heterocycles with high enantiomeric excess (up to 96% ee). organic-chemistry.org

Metal-catalyzed reactions remain a mainstay for enantioselective synthesis. As mentioned, palladium-catalyzed reactions using chiral ligands like TY-Phos enable highly enantioselective access to substituted 2,3-dihydrobenzofurans. organic-chemistry.org Another strategy involves the enantioselective reduction of a precursor ketone. For instance, the reduction of a bromo ketone with (−)-B-chlorodiisopinocampheylborane ((−)-DIP-Cl) is a key step in the enantioselective synthesis of (benzofuranyl)amino alcohols. semanticscholar.org These advanced methods provide critical access to specific, optically pure isomers of dihydrobenzofuran derivatives for further investigation. nih.govelsevierpure.com

| Method | Catalyst/Reagent | Substrates | Selectivity | Reference |

|---|---|---|---|---|

| Biocatalytic Cyclopropanation | Engineered Myoglobins | Benzofurans and diazo reagents | >99.9% de and ee | rochester.edu |

| Asymmetric [3+2] Annulation | Asymmetric Phosphoric Acid | Quinone monoimines and 3-hydroxymaleimides | High enantioselectivity | nih.gov |

| Heck/Tsuji-Trost Reaction | Palladium/TY-Phos | o-bromophenols and 1,3-dienes | Excellent regio- and enantiocontrol | organic-chemistry.org |

| Intramolecular Oxa-Michael Addition | Aminoboronic Acid | α,β-unsaturated carboxylic acids | Up to 96% ee | organic-chemistry.org |

| Enantioselective Reduction | (−)-DIP-Cl | Bromo ketones | 70% ee for resulting epoxide | semanticscholar.org |

Flow Chemistry and Continuous Processing in Dihydrobenzofuran Synthesis

The application of flow chemistry and continuous processing has emerged as a transformative approach in modern organic synthesis, offering significant advantages over traditional batch methods. These benefits include enhanced safety, improved reaction control, higher yields, and greater scalability. In the context of this compound and its derivatives, flow chemistry presents a promising avenue for more efficient and sustainable production. This section explores the principles of flow chemistry and its application in the synthesis of the dihydrobenzofuran scaffold, highlighting key research findings and the potential for future developments.

Flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity and yield. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous or difficult to control in conventional batch reactors.

One notable example of flow chemistry in the synthesis of a related scaffold is the sequential continuous-flow production of 3-aryl benzofuranones. While not the specific synthesis of this compound, this work demonstrates the potential of the technology. In this process, the initial cyclocondensation and a subsequent Friedel-Crafts alkylation were catalyzed by the same heterogeneous catalyst, Amberlyst-15H, in a continuous-flow system. This approach not only streamlined the synthesis but also allowed for the catalyst to be recovered and reused, highlighting the economic and environmental benefits of continuous processing.

Another significant advancement is the use of electrochemically-induced [3+2] cycloaddition in a flow microreactor to produce substituted dihydrobenzofurans. This method offers a highly productive and environmentally friendly route by eliminating waste production and yielding the desired products in a range of 21–91%. The reaction proceeds through the generation of phenoxonium cations from phenols, which then react with alkenes in the microreactor. The use of a flow system is crucial for controlling the highly reactive intermediates and achieving high yields.

Photocatalysis, a process that uses light to drive chemical reactions, can also be effectively integrated into flow chemistry systems for the synthesis of dihydrobenzofurans. Visible-light-activated transition metal photocatalysis has been employed for the oxidative [3+2] cycloaddition of phenols and alkenes. This method uses a benign terminal oxidant, ammonium persulfate, and the continuous flow setup allows for efficient irradiation of the reaction mixture, leading to improved reaction times and yields compared to batch processes.

The table below summarizes key findings from studies on the flow synthesis of dihydrobenzofuran derivatives, illustrating the reaction conditions and outcomes that could be analogous to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Reactor Type | Key Parameters | Product | Yield (%) |

| Phenols | Alkenes | Electrochemical | Flow microreactor | HFIP (solvent), Bu4NPF6 (electrolyte) | Substituted dihydrobenzofurans | 21–91 |

| 2,4-di-tert-butylphenol | Glyoxylic acid monohydrate | Amberlyst-15H | Packed-bed reactor | Toluene (solvent), 80-105 °C | 3-Aryl benzofuranones | up to 88 |

| Phenols | Electron-rich styrenes | Ru(bpz)₃²⁺ / (NH₄)₂S₂O₈ | Photoreactor | Visible light | Substituted dihydrobenzofurans | - |

These examples underscore the potential of flow chemistry and continuous processing for the synthesis of this compound and its derivatives. The precise control over reaction conditions, the ability to safely handle reactive intermediates, and the potential for automation and scalability make flow chemistry a powerful tool for the future of fine chemical and pharmaceutical manufacturing. Further research into the direct application of these techniques for the synthesis of this compound is warranted and expected to yield significant improvements over existing batch methodologies.

Chemical Reactivity and Transformation Mechanisms of 2,3 Dihydro 2,2 Dimethylbenzofuran Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 2,3-dihydro-2,2-dimethylbenzofuran system is susceptible to electrophilic aromatic substitution, a fundamental reaction class for introducing various functional groups. The ether oxygen of the dihydrofuran ring acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions relative to it. However, the positions on the benzene ring are numbered, and in this case, substitution is observed at the 7-position.

A key example of electrophilic substitution is the nitration of this compound. The synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran (B82719) is a known process, often utilized in the manufacturing pathway of compounds like carbofuran (B1668357). prepchem.comlgcstandards.com This reaction typically involves treating the parent compound with a nitrating agent, such as a mixture of nitric and sulfuric acids.

Conversely, nucleophilic aromatic substitution on the benzene ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. libretexts.org For instance, if a leaving group such as a halogen were present on the ring, particularly at a position activated by a nitro group, nucleophilic substitution could be facilitated. libretexts.org

Functionalization and Derivatization of the Dihydrofuran Ring System

Oxidative Transformations (e.g., Hydroxylation, Carbonyl Formation)

Oxidative reactions can introduce hydroxyl or carbonyl groups onto the dihydrofuran ring, often at the C-3 position. For example, the metabolism of carbofuran leads to the formation of 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran (B117061). nih.govresearchgate.net These transformations represent hydroxylation and the subsequent oxidation to a carbonyl group, respectively.

The photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes presents a modern synthetic route to dihydrobenzofuran structures. nih.gov This method utilizes visible light and a transition metal photocatalyst to achieve the desired transformation.

Reductive Modifications

The dihydrofuran ring can undergo reductive modifications, although these are less common than oxidative transformations. One example from a related tetrahydrofuran (B95107) system involves the reduction of a lactone to an alcohol using a strong reducing agent like lithium aluminum hydride (LAH). nih.gov Such a reaction could be envisioned for a corresponding lactone derivative of this compound. Additionally, under high pressure and in the presence of catalysts like platinum, palladium, or nickel, the benzene ring of substituted benzofurans can be reduced. libretexts.org

Ring-Opening and Rearrangement Pathways

The dihydrofuran ring can be subject to ring-opening and rearrangement reactions, often catalyzed by Lewis acids. For instance, Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines can lead to the formation of substituted tetrahydrofurans. nih.gov More directly, 5-(indolyl)-2,3-dihydrofuran acetals undergo a Lewis acid-catalyzed intramolecular ring-opening benzannulation to form 1-hydroxycarbazoles. mdpi.com Such rearrangements highlight the potential for significant structural modifications of the dihydrofuran system.

Degradation Pathways of this compound Containing Compounds

Understanding the degradation of compounds containing the this compound moiety is of significant environmental importance, particularly for pesticides like carbofuran.

Hydrolytic Cleavage Mechanisms

The most significant degradation pathway for carbofuran and related carbamate (B1207046) derivatives is the hydrolytic cleavage of the carbamate ester linkage. researchgate.netresearchgate.net This reaction is highly dependent on pH, with the rate of hydrolysis increasing in basic conditions. clemson.edu The primary products of this hydrolysis are 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) (carbofuran phenol) and methylcarbamic acid, which further decomposes to methylamine (B109427) and carbon dioxide. dss.go.th

The table below summarizes the effect of pH on the hydrolysis half-life of carbaryl (B1668338), a structurally related carbamate insecticide, illustrating the general principle of base-catalyzed hydrolysis for this class of compounds.

| pH | Half-life (days) |

| 6 | 1,480 |

| 7 | 120 |

| 8 | 10 |

| 9 | 1 |

This data is for carbaryl and is illustrative of the pH-dependent hydrolysis of carbamates.

The rate of hydrolysis can be significantly influenced by the surrounding environment. For example, in AOT-based microemulsions, the basic hydrolysis of carbofuran and 3-hydroxycarbofuran is substantially increased compared to in pure water. nih.gov This suggests that the composition of soil and the presence of colloidal matter can play a crucial role in the environmental persistence of these compounds. nih.gov

Photodegradation is another important degradation pathway. Under sunlight, carbofuran can undergo photolysis, leading to the cleavage of the carbamate bond and hydroxylation of the aromatic ring. nih.gov The presence of dissolved organic matter can, however, inhibit the rate of photolysis. dss.go.th

Microbial degradation also contributes to the breakdown of carbofuran in the environment. Various bacterial strains, such as those from the genera Enterobacter, Novosphingobium, and Pseudomonas, have been shown to degrade carbofuran, utilizing it as a source of carbon and nitrogen. mdpi.comfrontiersin.org The initial step in microbial degradation is often the hydrolysis of the carbamate linkage by a carbofuran hydrolase enzyme. frontiersin.org

Photolytic and Photosensitized Decomposition Processes

The photolytic degradation of this compound derivatives, such as the pesticide carbofuran, is a significant transformation pathway in the environment. upm.edu.my This process involves the breakdown of the molecule upon exposure to sunlight. nih.gov The photodecomposition of carbofuran in aqueous solutions follows first-order reaction kinetics, meaning the rate of degradation is directly proportional to the concentration of the compound. dss.go.th

Several factors can influence the rate of photolysis. The presence of dissolved organic matter (DOM) in water has been shown to inhibit the photodecomposition of carbofuran. dss.go.th This is attributed to both the competition for photons and the binding between DOM and the carbofuran molecule. dss.go.th On solid surfaces like clay films, the photodegradation also follows a first-order process, with the rate being dependent on the thickness of the film. nih.gov The photolysis rate constant at the surface of a kaolin (B608303) film has been determined to be 7.0 × 10⁻³ min⁻¹. nih.gov

The mechanism of direct photolysis involves several steps. Initially, the carbamate group is cleaved from the molecule. dss.go.th Subsequently, the furan (B31954) ring opens, leading to the formation of a substituted catechol with a tert-butyl alcohol group. dss.go.th This intermediate then undergoes dehydration. dss.go.th Other identified processes in photolytic degradation include hydroxylation on the aromatic ring and homolytic scission of the carbamate C-O bond. nih.gov The use of photocatalysts like titanium dioxide (TiO₂) can enhance the degradation rate. mdpi.com The efficiency of photocatalytic degradation is influenced by factors such as the initial concentration of the pollutant, light intensity, and the presence of stirring. mdpi.com

| Parameter | Effect on Carbofuran Photodegradation | Reference |

| Dissolved Organic Matter (DOM) | Inhibits photolysis rate | dss.go.th |

| Clay Film Thickness | Rate is dependent on thickness | nih.gov |

| Initial Concentration | Higher concentration decreases photocatalytic efficiency | mdpi.com |

| Light Intensity | Higher intensity increases photocatalytic efficiency | mdpi.com |

| Stirring | Enhances photocatalytic degradation | mdpi.com |

Microbial Biotransformation and Biodegradation by Specific Microorganisms (e.g., Pseudomonas sp.)

Microbial action is a crucial pathway for the breakdown of this compound derivatives in the environment. upm.edu.mynih.gov Various microorganisms, including bacteria and fungi, have been identified as capable of degrading these compounds. eeer.orgresearchgate.nethibiscuspublisher.com Among bacteria, species from the genus Pseudomonas have been extensively studied for their ability to degrade carbofuran. nih.govoup.comnih.gov

Pseudomonas aeruginosa S07, a biosurfactant-producing bacterium, has demonstrated the ability to degrade 89.2% of a 150 mg/L concentration of carbofuran within five days under laboratory conditions. nih.gov Another isolate, identified as Pseudomonas sp. NJ-101, also showed efficient degradation of carbofuran, following first-order rate kinetics with a rate constant of 0.035 day⁻¹. oup.comnih.gov This particular strain can utilize carbofuran as a sole source of both carbon and nitrogen. oup.com

The initial step in the microbial degradation of carbofuran by many bacteria is the hydrolysis of the methylcarbamate linkage, which yields carbofuran-7-phenol and methylamine. oup.comresearchgate.net The resulting methylamine can then be used as a carbon source by the microorganisms. researchgate.net Some bacterial strains, like Novosphingobium sp. FND-3, can degrade carbofuran through multiple pathways. oup.com Fungal degradation, on the other hand, may proceed via hydroxylation at the three-position of the furan ring and subsequent oxidation to 3-ketocarbofuran. researchgate.net

The efficiency of microbial degradation can be enhanced by immobilizing the bacteria on materials like rice straw, which can lead to a higher degradation rate compared to free cells. eeer.org

| Microorganism | Degradation Capability | Key Findings | Reference |

| Pseudomonas aeruginosa S07 | Degraded 89.2% of 150 mg/L carbofuran in 5 days. | Produces biosurfactants that aid in degradation. | nih.gov |

| Pseudomonas sp. NJ-101 | Degraded carbofuran with a rate constant of 0.035 day⁻¹. | Utilizes carbofuran as a sole carbon and nitrogen source. | oup.comnih.gov |

| Novosphingobium sp. FND-3 | Degraded 100 mg/L carbofuran at a rate of 28.6 mg L⁻¹ h⁻¹. | Degrades via multiple pathways. | oup.com |

| Chryseobacterium sp. BSC2-3 | Transforms carbofuran extracellularly. | Produces 3-hydroxycarbofuran as a major metabolite. | nih.gov |

Formation and Identification of Degradation Products and Metabolites

The decomposition of this compound derivatives through photolytic and microbial processes results in the formation of various degradation products and metabolites. The identification of these compounds is crucial for understanding the complete degradation pathway and the potential environmental impact of the parent compound. upm.edu.my

Photodegradation Products:

During the photolysis of carbofuran, a primary degradation product is This compound-7-ol , also known as carbofuran phenol (B47542), formed by the cleavage of the carbamate group. dss.go.thnih.gov Further irradiation leads to the opening of the furan ring, producing a substituted catechol . dss.go.th Other identified photoproducts result from processes like photo-Fries rearrangement, hydroxylation of the benzene ring, and oxidation of the 2,3-dihydrobenzofuran (B1216630) ring. nih.gov Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) are employed for the separation and identification of these products. dss.go.thnih.govnih.govpesting.org.rs

Microbial Metabolites:

Microbial degradation of carbofuran also yields a range of metabolites. The most common initial metabolite is carbofuran-7-phenol , resulting from the hydrolysis of the carbamate bond. eeer.orgoup.comoup.com Other significant metabolites include 3-hydroxycarbofuran and 3-ketocarbofuran . upm.edu.myeeer.orgnih.gov Some bacterial strains can further degrade carbofuran phenol to 2-hydroxy-3-(3-methylpropan-2-ol) phenol . eeer.orgoup.com The bacterium Chryseobacterium sp. BSC2-3 was found to produce 3-hydroxycarbofuran as the most abundant extracellular metabolite. nih.gov Intracellular metabolite analysis of this strain revealed significant changes in compounds like catechol , benzoic acid , and salicylic acid . nih.gov

The identification of these metabolites provides insight into the specific enzymatic pathways utilized by different microorganisms. For instance, the formation of 3-hydroxycarbofuran and 3-ketocarbofuran is often associated with oxidation reactions catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov

| Degradation Process | Key Products/Metabolites | Identification Techniques | Reference |

| Photolysis | This compound-7-ol (Carbofuran phenol), Substituted Catechol | GC-MS, HPLC, LC-MS/MS | dss.go.thnih.gov |

| Microbial Degradation | Carbofuran-7-phenol, 3-hydroxycarbofuran, 3-ketocarbofuran, 2-hydroxy-3-(3-methylpropan-2-ol) phenol, Catechol, Benzoic acid, Salicylic acid | GC-MS, LC-MS | eeer.orgnih.govoup.comoup.comnih.gov |

Advanced Spectroscopic and Computational Elucidation of 2,3 Dihydro 2,2 Dimethylbenzofuran Architectures

Comprehensive Spectroscopic Characterization

Spectroscopic analysis is fundamental to the elucidation of the structure and properties of 2,3-Dihydro-2,2-dimethylbenzofuran. A variety of techniques are employed to probe different aspects of its molecular nature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the aromatic and aliphatic carbons, including the quaternary C2 carbon and the gem-dimethyl groups. chemicalbook.com

2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the proton and carbon skeletons. For instance, HMBC would show correlations between the methyl protons and the quaternary C2 carbon, as well as the C3 methylene (B1212753) carbon. Although specific studies on this compound are not widely published, analysis of similar dihydrobenzofuran neolignans demonstrates the power of these techniques in unequivocally assigning complex structures. researchgate.net

Table 1: Predicted ¹H and Known ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Known ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | Available chemicalbook.com |

| C3 | Singlet, ~3.0 | Available chemicalbook.com |

| C4-C7 (Aromatic) | Multiplets, ~6.6-7.2 | Available chemicalbook.com |

| gem-dimethyl | Singlet, ~1.4 | Available chemicalbook.com |

Note: Specific experimental ¹H NMR and 2D NMR data are not available in the cited sources. Predicted values are based on general principles and data from related compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂O, corresponding to a molecular weight of approximately 148.20 g/mol . chemicalbook.com

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 148. A key fragmentation pathway for 2,3-dihydro-2,2-dimethylbenzofurans involves the loss of a methyl group to form a stable benzofuranyl cation, resulting in a prominent peak at m/z 133 (M-15). This is often the base peak in the spectrum. Further fragmentation of the aromatic ring can also be observed.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O | chemicalbook.com |

| Molecular Weight | 148.20 g/mol | chemicalbook.com |

| Exact Mass | 148.088815002 Da | chemicalbook.com |

| Major Fragment (m/z) | 133 (M-CH₃)⁺ | Expected |

GC-MS data is available for this compound, confirming its molecular weight and fragmentation pattern. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic (CH₂ and CH₃) groups, aromatic C=C stretching, and the prominent C-O-C stretching of the cyclic ether. chemicalbook.com

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2975-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether |

Data derived from available FTIR spectra. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative measurements. The benzofuran (B130515) moiety acts as a chromophore. The absorption of UV light excites electrons from lower energy molecular orbitals (π, n) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene (B151609) ring system. These typically involve π → π* transitions. The presence of the oxygen atom's non-bonding electrons (n) could also lead to n → π* transitions. Available UV-Vis spectral data confirms these electronic transitions. chemicalbook.com For the parent compound, 2,3-dihydrobenzofuran (B1216630), UV/Visible spectra are also available for comparison. nist.gov

Table 4: Electronic Transitions for this compound

| Transition Type | Approximate λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~220-280 | Benzene Ring |

| n → π* | >280 (typically weak) | Phenyl Ether |

Data derived from available UV-VIS spectra. chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and conformation. However, this compound is a liquid at room temperature, which precludes routine single-crystal X-ray analysis unless specialized low-temperature crystallization techniques are used. ontosight.ai

Valuable structural insights can be gleaned from the crystal structure of closely related solid derivatives. For example, the crystal structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate has been determined. nih.gov These studies reveal that the dihydrofuran ring is not perfectly planar and adopts a slight envelope conformation. This information allows for an accurate model of the core this compound skeleton to be constructed.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful complement to experimental data, allowing for the prediction of molecular properties and the exploration of molecular behavior. Density Functional Theory (DFT) is a common method used for these purposes.

For this compound, computational methods can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared to crystallographic data of derivatives.

Predict spectroscopic data: Calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These calculated spectra can aid in the assignment of experimental data. For instance, DFT calculations have been used to confirm the relative stereochemistry of similar dihydrobenzofuran neolignans. researchgate.net

Determine electronic properties: Calculating the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the dipole moment.

PubChem provides several computed properties for this molecule, including the XLogP3 value of 2.5, which is an estimate of its lipophilicity. chemicalbook.com

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (B74064) |

| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate |

| 2,3-dihydrobenzofuran |

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Reaction Mechanism Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic properties and reactivity of molecular systems. By calculating the electron density, DFT methods can accurately predict a molecule's geometry, electronic structure, and various reactivity parameters.

While direct and exhaustive DFT studies on the unsubstituted this compound are not extensively documented in the literature, research on closely related derivatives provides significant insight into the scaffold's behavior. For instance, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to analyze the structures of complex molecules containing the dihydrobenzofuran moiety. researchgate.net

Electronic Structure and Reactivity: Key aspects of electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are routinely calculated. The energies of these frontier orbitals and the resulting HOMO-LUMO gap are critical for understanding a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity and suggests that charge transfer can occur more easily within the molecule. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical behavior of the molecule. These include:

Hardness (η): Resistance to change in its electron distribution.

Softness (σ): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or molecule to attract electrons. researchgate.net

Studies on related benzofuran derivatives show that substitutions on the ring system can significantly alter these parameters, thereby tuning the molecule's reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MESP) surface is another crucial output from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is fundamental for predicting sites of reaction. researchgate.net

Reaction Mechanism Studies: DFT is also a powerful method for elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire potential energy surface of a reaction. This allows for the determination of activation barriers and the identification of the most favorable reaction pathway. For example, in studies of related heterocyclic systems like 2,3-dihydro-1,5-benzodiazepine-2-thiones, DFT has been used to detail the step-by-step mechanism of reactions such as hydrazinolysis, including identifying the rate-determining step. nih.gov Such an approach could be applied to understand the metabolic pathways or synthetic transformations of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering profound insights into their conformational flexibility and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time.

For the 2,3-dihydrobenzofuran scaffold, MD simulations are particularly valuable for understanding how these molecules interact with biological targets such as enzymes or receptors. While simulations on the parent this compound are not prominent, studies on its derivatives reveal key interaction patterns.

Conformational Analysis: The dihydrofuran ring of the scaffold is non-planar, leading to different possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable or low-energy puckers of the five-membered ring and the relative orientation of substituents. This dynamic view is crucial as the molecule's conformation can adapt upon binding to a biological partner.

Intermolecular Interactions: MD simulations excel at characterizing the non-covalent interactions that govern molecular recognition. In a study of 5-keto substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as inhibitors of cyclooxygenase-2 (COX-2), MD simulations revealed the specific amino acid residues involved in binding. researchgate.net The simulations showed that the carbonyl oxygens of the benzofuran derivatives could form hydrogen bonds with residues like Arg120 and Tyr355 within the enzyme's active site. researchgate.net The study also identified important hydrophobic interactions between the benzofuran ring and tert-butyl group with residues such as Arg120, Met113, Pro86, and Val89. researchgate.net These specific hydrogen bonding and hydrophobic contacts are critical for the molecule's binding affinity and selectivity. researchgate.net

By analyzing the root mean square deviations (RMSD) of atomic positions during a simulation, researchers can assess the stability of the molecule-protein complex. Furthermore, root mean square fluctuation (RMSF) analysis of the protein's Cα atoms can highlight which parts of the protein gain or lose flexibility upon ligand binding. researchgate.net Such simulations, which have been performed for up to 100 nanoseconds on benzofuran-class inhibitors, provide a detailed atomistic picture of the binding mechanism that is inaccessible through static modeling alone. researchgate.net

Quantum-Chemical Calculations of Bond Dissociation Energies and Photophysical Properties

Quantum-chemical calculations provide fundamental data on the stability and electronic behavior of molecules, including the energy required to break chemical bonds and the molecule's interaction with light.

Bond Dissociation Energies (BDEs): The homolytic bond dissociation energy (BDE) is the enthalpy change associated with the breaking of a specific bond to form two radical species. BDE values are crucial thermodynamic quantities that help predict the thermodynamically accessible reaction mechanisms for a compound, particularly in processes involving radical intermediates like combustion, polymer synthesis, or drug metabolism. nist.gov

Photophysical Properties: The photophysical properties of a molecule describe its interaction with electromagnetic radiation, including the absorption and emission of light. These properties are determined by the electronic transitions between different energy states.

Experimental UV/Visible spectroscopy on the related, unsaturated 2,3-benzofuran shows two main absorption bands. researchgate.net For derivatives of the 2,3-dihydrobenzofuran scaffold, such as its hydroxylated form (2,3-Dihydro-2,2-dimethyl-7-benzofuranol), spectroscopic data is also available. nih.gov Computational methods like Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths for transitions from the ground state to various excited states.

Analyzing the photophysical properties is essential for applications in areas like photosensitizers, fluorescent probes, and organic light-emitting diodes (OLEDs). Research into benzofuran derivatives for such applications is an active field. researchgate.net

In Silico Analysis of Molecular Properties and Scaffold Characteristics

In silico analysis involves the use of computational methods to predict the physicochemical and pharmacokinetic properties of a molecule directly from its structure. These predictions are vital in early-stage drug discovery and materials science for filtering and prioritizing compounds. The this compound scaffold possesses distinct characteristics that can be quantified using these methods. Public databases like PubChem provide a range of computed properties for this molecule. researchgate.net

Calculated Molecular Properties: A variety of molecular descriptors can be calculated to profile the this compound molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem researchgate.net |

| Molecular Weight | 148.20 g/mol | PubChem researchgate.net |

| Exact Mass | 148.088815002 Da | PubChem researchgate.net |

| XLogP3 | 2.5 | PubChem researchgate.net |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | PubChem researchgate.net |

| Heavy Atom Count | 11 | PubChem researchgate.net |

| Rotatable Bond Count | 0 | PubChem researchgate.net |

| Complexity | 151 | PubChem researchgate.net |

This interactive table provides key computed properties for this compound.

The XLogP3 value of 2.5 indicates a moderate level of lipophilicity, suggesting the compound may have reasonable membrane permeability. The low Topological Polar Surface Area (TPSA) of 9.2 Ų (contributed solely by the ether oxygen) also points towards good potential for crossing biological membranes, including the blood-brain barrier.

Scaffold Characteristics: The this compound core is a privileged scaffold in medicinal chemistry and agrochemistry. Its rigid bicyclic structure provides a well-defined three-dimensional shape for presenting substituents to biological targets. The gem-dimethyl group at the 2-position locks the stereochemistry at that center and can provide favorable steric interactions in binding pockets.

The most prominent example of this scaffold's application is in the pesticide Carbofuran (B1668357), which is the N-methylcarbamate ester of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. nist.gov The scaffold's properties are systematically modified in derivatives to enhance biological activity and tune physicochemical properties. For instance, adding a hydroxyl group at the 7-position, as in 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, significantly changes the molecule's properties:

| Property | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 164.20 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

This interactive table compares the properties of the hydroxylated derivative to the parent scaffold.

The addition of the hydroxyl group increases the TPSA and introduces hydrogen bonding capability, making the molecule more polar, as reflected in the slightly lower XLogP3 value. nih.gov This demonstrates how the core scaffold can be decorated to modulate its properties for specific applications.

Applications of 2,3 Dihydro 2,2 Dimethylbenzofuran in Specialized Chemical and Interdisciplinary Fields

Role as a Synthon in Complex Organic Synthesis

The structural framework of 2,3-Dihydro-2,2-dimethylbenzofuran is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. This has led to its extensive use as a synthon, a building block used in the synthesis of more complex molecules.

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The 2,3-dihydrobenzofuran (B1216630) core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes this compound and its derivatives valuable precursors for the synthesis of advanced heterocyclic compounds and scaffolds. Various synthetic strategies have been developed to construct and modify the dihydrobenzofuran nucleus, highlighting its importance in organic synthesis. google.comorganic-chemistry.org These methods often focus on creating stereochemically dense and diverse libraries of compounds for drug discovery and other applications. cnr.it The synthesis of such scaffolds is of significant interest due to their potential to yield novel bioactive molecules. organic-chemistry.org

| Precursor | Synthetic Method | Resulting Scaffold/Compound | Reference |

| 2-Hydroxyacetophenone (B1195853) | Reaction with a methallyl halide followed by rearrangement and cyclization | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (B74064) | google.com |

| o-Bromophenols | Palladium-catalyzed Heck/Tsuji-Trost reaction with 1,3-dienes | Chiral substituted 2,3-dihydrobenzofurans | organic-chemistry.org |

| Benzofurans | Biocatalytic cyclopropanation with engineered myoglobins | Stereochemically dense 2,3-dihydrobenzofurans | cnr.it |

Intermediate in Agrochemical Synthesis and Derivatization (e.g., Carbofuran (B1668357) precursors, excluding human toxicity/safety)

One of the most significant industrial applications of this compound is as a key intermediate in the synthesis of agrochemicals. Specifically, its hydroxylated form, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is the direct precursor to the insecticide carbofuran. google.comgoogle.com The synthesis of this precursor from relatively inexpensive starting materials like 2-hydroxyacetophenone has been a focus of process chemistry to improve yields and economic feasibility. google.com

The derivatization of the this compound scaffold has led to the development of other agrochemicals as well. For instance, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate is a related compound whose degradation in soil has been studied. nih.gov The metabolism of such compounds in plants and soil is a key area of research to understand their environmental fate. nih.gov

| Starting Material | Key Intermediate | Final Agrochemical Product | Reference |

| 2-Hydroxyacetophenone | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | Carbofuran | google.com |

| Isobutenylpyrocatechol | 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran | Carbofuran | google.com |

| 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | - | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate | nih.gov |

Building Block for Natural Product Analogs and Bio-Inspired Molecules

The 2,3-dihydrobenzofuran moiety is present in numerous natural products with interesting biological activities. This has inspired chemists to use this compound as a building block for the synthesis of natural product analogs and other bio-inspired molecules. For example, derivatives of 2,3-dihydrobenzofuran have been investigated as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov By using the dihydrobenzofuran scaffold as a chemical platform, researchers can design and synthesize libraries of compounds to identify new lead structures for drug development. nih.gov

Contributions to Materials Science and Polymer Chemistry

The applications of this compound are not limited to the life sciences. Its chemical properties also lend themselves to applications in materials science and polymer chemistry, although these are less explored areas.

Utilization in the Synthesis of Advanced Inorganic Materials (e.g., Metal Silicates)

There is currently no available scientific literature detailing the specific use of this compound in the synthesis of advanced inorganic materials such as metal silicates.

As Monomers or Components in Polymer Systems

While this compound itself is not typically used as a primary monomer in polymerization reactions, it has been employed as a model compound in the study of polybenzofuran synthesis. Specifically, the 13C NMR spectra of trans- and cis-2,3-dihydro-2,3-dimethylbenzofuran have been used as references to determine the stereochemistry of polybenzofuran chains. acs.org This indicates its utility in understanding the polymerization mechanisms of related benzofuran (B130515) monomers. Additionally, it is noted that the heat generated from the acid-base reaction between phenols (such as the precursor 2,3-dihydro-2,2-dimethyl-7-benzofuranol) and bases can potentially initiate polymerization of the organic compound. nih.gov

Fundamental Research in Medicinal Chemistry and Chemical Biology (Mechanistic Focus)

The this compound scaffold, a prominent heterocyclic motif, serves as a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformation and favorable physicochemical properties make it an attractive starting point for the design and synthesis of novel bioactive compounds. Researchers in fundamental medicinal chemistry and chemical biology extensively utilize this scaffold to explore new biological activities, understand molecular interactions, and develop new therapeutic strategies.

Development of Novel Benzofuran Scaffolds for Biological Activity Exploration

The development of novel compounds based on the this compound core is a significant area of research aimed at discovering new therapeutic agents. researchgate.netnih.gov This scaffold is a core component in many biologically active natural and synthetic compounds. researchgate.net Synthetic chemists continually devise new methods to create libraries of derivatives, enabling the exploration of a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govelsevierpure.comresearchgate.netacs.org

The synthesis of these novel scaffolds often involves multi-step reactions starting from commercially available materials like salicylaldehydes or o-hydroxyacetophenones. nih.govjocpr.commdpi.com For instance, a common route involves the reaction of a substituted phenol (B47542) with other reagents to construct the dihydrofuran ring. google.com Researchers have developed efficient protocols, including one-pot multicomponent reactions and catalyst-driven cyclizations, to generate diverse libraries of these compounds for high-throughput screening. researchgate.netnih.gov

One notable application is the synthesis of 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines to study their interaction with 5-HT2 receptors. nih.govpsu.edu Another area of focus is the development of derivatives as potential inhibitors for enzymes like microsomal prostaglandin E2 synthase (mPGES)-1, which is involved in inflammation and cancer. nih.gov By systematically modifying the core structure, researchers can fine-tune the biological activity and selectivity of the resulting compounds. researchgate.netresearchgate.net

The versatility of the this compound scaffold allows for its incorporation into more complex molecules. For example, it has been used to create hybrid molecules by linking it with other pharmacologically active moieties like piperazine (B1678402) or thiazole (B1198619) to explore dual-activity agents. nih.govacs.org This strategy aims to combine the beneficial properties of different chemical entities to achieve enhanced or novel biological effects.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from the this compound scaffold. These studies systematically investigate how changes in the chemical structure, such as the addition or modification of functional groups at various positions on the benzofuran ring, affect the compound's biological potency and selectivity. nih.govmdpi.com

SAR studies have revealed several key insights into the functionalization of benzofuran derivatives. For instance, the position and nature of substituents on the benzene (B151609) ring can dramatically influence activity. nih.gov In a series of benzofuran derivatives tested for antimicrobial activity, it was found that electron-withdrawing groups, particularly in the ortho position of the benzofuran ring, tend to increase potency, whereas electron-donating groups weaken it. nih.gov Similarly, for anticancer activity, the placement of methoxy (B1213986) groups at the C-6 position of the benzofuran ring resulted in higher potency compared to substitution at the C-7 position. mdpi.com

The substitution pattern on the dihydrofuran ring is also critical. Modifications at the C-2 and C-3 positions have been shown to be important for various biological activities. mdpi.com For example, earlier SAR studies on benzofuran derivatives identified that ester or heterocyclic ring substitutions at the C-2 position were crucial for cytotoxic activity against cancer cells. mdpi.comnih.gov

The following table summarizes key SAR findings for various derivatives:

| Scaffold/Derivative Type | Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| Mono-benzofuran inhibitors | Antibacterial (B. subtilis) | The balance between hydrophilicity and hydrophobicity is a key determinant of biological activity. | nih.gov |

| 3-Acyl-5-hydroxybenzofurans | Anticancer (MCF-7 cells) | The nature of the acyl group and other substitutions on the benzofuran ring influence antiproliferative activity. | nih.gov |

| Benzofuran derivatives with barbitone/thiobarbitone moiety | Antimicrobial | Electron-withdrawing groups in the ortho position of the benzofuran ring and para position of an aryl substituent enhance potency. | nih.gov |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan | Anticancer | A methyl group at C-3 and a methoxy group at C-6 significantly increase potency compared to unsubstituted or C-7 substituted analogs. | mdpi.com |

| Halogenated benzofuran derivatives | Anticancer (Leukemia cells) | A bromine atom attached to the methyl group at the C-3 position leads to remarkable cytotoxic activity, highlighting the importance of the halogen's position. | nih.gov |

These studies underscore that a deep understanding of the SAR is essential for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Mechanistic Investigations of Biological Interactions (e.g., enzyme inhibition mechanisms, receptor binding without clinical outcomes)

Fundamental research has focused on elucidating the molecular mechanisms by which this compound derivatives exert their biological effects. These investigations often involve studying their interactions with specific biological targets such as enzymes and receptors at a molecular level, independent of clinical outcomes.

One significant area of investigation is enzyme inhibition. Derivatives of the benzofuran scaffold have been identified as inhibitors of several key enzymes implicated in various diseases.

NF-κB: Certain benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to inhibit the transcriptional activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in cancer and inflammatory diseases. researchgate.netnih.gov

mPGES-1: Researchers have designed and identified 2,3-dihydrobenzofuran derivatives as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the production of prostaglandin E2, a mediator of inflammation and pain.

N-myristoyltransferase (Nmt): Modification of the C-2 position of a benzofuran derivative led to the discovery of potent inhibitors of fungal N-myristoyltransferase, an enzyme essential for the viability of certain fungi. nih.govnih.gov

PI3K/VEGFR-2: Benzofuran hybrids have been designed as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy due to their roles in cell growth, proliferation, and angiogenesis. nih.gov

Cholinesterases and BACE-1: In the context of Alzheimer's disease, benzofuran derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), enzymes involved in the production of amyloid-beta plaques. acs.org

The following table details some enzymes inhibited by benzofuran derivatives and the methodologies used to study these interactions.

| Enzyme Target | Derivative Class | Investigative Focus | Reference |

|---|---|---|---|

| Microsomal prostaglandin E2 synthase (mPGES)-1 | 2,3-Dihydrobenzofurans | Biochemical interference assays to identify inhibitors of prostaglandin E2 production. | nih.gov |

| Fungal N-myristoyltransferase (Nmt) | Benzofuran derivatives | Analysis of crystal structures of the enzyme-inhibitor complex to guide drug design. | nih.gov |

| PI3K and VEGFR-2 | Benzofuran hybrids | In vitro enzyme inhibition assays to determine IC50 values. | nih.gov |

| NF-κB | 2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives | Measurement of the suppression of TNF-α-induced NF-κB transcriptional activity. | nih.gov |

| Acetylcholinesterase (AChE) and BACE-1 | Benzofuran-azacyclic hybrids | In vitro evaluation of inhibitory potency against both enzymes for potential dual-activity agents. | acs.org |

Beyond enzyme inhibition, studies have also investigated the binding of 2,3-dihydrobenzofuran analogues to specific receptors. For example, conformationally restricted analogues of phenethylamine (B48288) hallucinogens were synthesized to probe the binding requirements of the 5-HT2 receptor. nih.gov These mechanistic studies are vital for understanding the fundamental biology of these compounds and for guiding the future design of more effective and specific therapeutic agents.

Computational Drug Design Strategies Utilizing this compound Scaffolds (e.g., scaffold hopping, de novo design)

Computational drug design has become an indispensable tool in modern medicinal chemistry, and the this compound scaffold is frequently employed in these in silico strategies. These methods accelerate the drug discovery process by predicting the biological activity of novel compounds and suggesting new molecular structures with desired properties.

Molecular Docking: This is one of the most common computational techniques used. It predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme. For benzofuran derivatives, docking studies have been used to understand the binding interactions with targets like the estrogen receptor alpha (ERα), PI3K, VEGFR-2, and cholinesterases. nih.govacs.orgmdpi.comnih.gov These studies help to rationalize observed SAR data and guide the design of new analogues with improved binding affinity. For example, docking was used to select potential inhibitors of mPGES-1 from a library of 2,3-dihydrobenzofuran compounds for experimental verification. nih.gov